4-phenyl-N-(pyridin-2-ylmethyl)benzamide
Description
IUPAC Systematic Nomenclature and Isomeric Considerations
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, where the compound is designated as this compound according to official naming conventions. This nomenclature reflects the structural hierarchy with the benzamide core serving as the parent structure, the phenyl substituent positioned at the 4-position of the benzene ring, and the pyridin-2-ylmethyl group attached to the nitrogen atom of the amide functionality. The molecular formula of this compound is established as C₁₉H₁₆N₂O, indicating a total of nineteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom in its molecular structure.
The isomeric landscape of this compound reveals several important structural variations that significantly impact its chemical and biological properties. Positional isomers exist where the pyridine nitrogen can be located at different positions within the pyridine ring, leading to compounds such as N-(4-(pyridin-4-ylmethyl)phenyl)benzamide, which exhibits a distinct molecular formula of C₁₉H₁₆N₂O and molecular weight of 288.34314 grams per mole. Another notable isomer is N-[4-(pyridin-4-yl)phenyl]benzamide with molecular formula C₁₈H₁₄N₂O and molecular weight of 274.3 grams per mole, demonstrating how structural modifications affect molecular composition.
The stereochemical considerations for this compound primarily involve the conformational flexibility around the amide bond and the methylene linker connecting the pyridine ring to the amide nitrogen. The compound does not possess traditional chiral centers but exhibits conformational isomerism due to rotation about single bonds, particularly the carbon-nitrogen bond of the amide group and the methylene bridge. These conformational variations influence the overall three-dimensional shape of the molecule and subsequently affect its interaction with biological targets and its physicochemical properties.
Molecular Topology Analysis Using SMILES Notation
The Simplified Molecular Input Line Entry System notation for this compound provides a comprehensive representation of its molecular topology and connectivity patterns. While the specific SMILES notation for this exact compound was not provided in the search results, analysis of related benzamide derivatives offers insights into the expected structural representation. The SMILES notation for the closely related compound N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is represented as O=C(c1ccccc1)Nc1ccc(cc1)Cc1ccncc1, which illustrates the connectivity pattern typical of this class of compounds.
The molecular topology of this compound can be analyzed through its constituent structural elements, beginning with the benzamide core that forms the central scaffold. The benzene ring of the benzamide portion exhibits aromatic character with delocalized pi-electron systems, while the phenyl substituent at the 4-position extends the conjugated system and influences the electronic properties of the molecule. The amide functional group serves as a crucial linker, exhibiting partial double-bond character due to resonance between the carbonyl oxygen and the nitrogen lone pair electrons.
The pyridin-2-ylmethyl substituent introduces a heterocyclic aromatic system that significantly impacts the molecular topology through its electronic properties and hydrogen-bonding capabilities. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can participate in coordination interactions with metal centers or biological targets. The methylene bridge connecting the pyridine ring to the amide nitrogen provides conformational flexibility while maintaining the overall structural integrity of the molecule.
Comparative analysis with structural analogs reveals important topological relationships. The compound 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide, with molecular formula C₁₉H₁₆N₂O₂ and SMILES notation O=C(NCc1ccccn1)c2ccc(Oc3ccccc3)cc2, demonstrates how substitution of the phenyl group with a phenoxy group alters the molecular topology while maintaining the core benzamide structure. This comparison highlights the importance of specific substituent patterns in determining the overall molecular architecture and potential biological activity.
Crystallographic Studies and Conformational Dynamics
Although specific crystallographic data for this compound was not available in the search results, valuable insights can be derived from crystallographic studies of related benzamide derivatives containing pyridin-2-ylmethyl substituents. The crystal structure of 2-(2-(diphenylamino)-2-oxoethoxy)-N-(pyridin-2-ylmethyl)benzamide has been successfully determined through single crystal X-ray diffraction methods, providing important structural information relevant to understanding the conformational behavior of pyridin-2-ylmethyl benzamide derivatives.
The crystallographic analysis of the related compound revealed that it belongs to the triclinic crystal system with space group P-1, exhibiting unit cell parameters of a = 9.6256(6) Å, b = 10.3653(7) Å, c = 12.0927(8) Å, with angles α = 94.7570(10)°, β = 91.2490(10)°, and γ = 108.4670(10)°. The unit cell volume was determined to be 1138.97(13) ų with Z = 2, indicating two molecules per unit cell. The calculated density of 1.276 grams per cubic centimeter and the absorption coefficient of 0.084 mm⁻¹ provide important physical parameters for understanding the solid-state properties.
The intermolecular interactions observed in the crystal structure reveal that molecules are linked into ribbon-like arrangements along the b-axis through specific hydrogen bonding patterns, including C17-H17A···O3 and C26-H26A···N1 intermolecular interactions. These crystallographic findings suggest that similar intermolecular forces likely govern the solid-state packing of this compound, with the pyridine nitrogen atom serving as a hydrogen bond acceptor and the amide carbonyl oxygen participating in additional hydrogen bonding networks.
The conformational dynamics of this compound are expected to be influenced by several factors, including the rotation about the carbon-nitrogen bond of the amide group, which typically exhibits restricted rotation due to the partial double-bond character resulting from resonance. The methylene linker connecting the pyridine ring to the amide nitrogen introduces additional conformational flexibility, allowing the pyridine ring to adopt various orientations relative to the benzamide core. This conformational freedom has important implications for the compound's ability to interact with different biological targets and its overall pharmacological profile.
Comparative Structural Analysis with Related Benzamide Derivatives
The structural landscape of benzamide derivatives related to this compound encompasses a diverse array of compounds that share common structural motifs while exhibiting distinct molecular features. A comprehensive comparative analysis reveals how specific structural modifications influence molecular properties and potential biological activities. The compound N-(4-(pyridin-4-ylmethyl)phenyl)benzamide represents a positional isomer where the pyridine ring is attached at the para position rather than the ortho position, resulting in different electronic and steric properties.
Table 1 presents a systematic comparison of key structural parameters for related benzamide derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₉H₁₆N₂O | Not specified | Phenyl at position 4, pyridin-2-ylmethyl on amide N |
| N-(4-(pyridin-4-ylmethyl)phenyl)benzamide | C₁₉H₁₆N₂O | 288.34 | Pyridin-4-ylmethyl on phenyl, standard benzamide |
| 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide | C₁₉H₁₆N₂O₂ | 304.3 | Phenoxy at position 4, pyridin-2-ylmethyl on amide N |
| N-[4-(pyridin-4-yl)phenyl]benzamide | C₁₈H₁₄N₂O | 274.3 | Direct pyridin-4-yl attachment to phenyl ring |
The structural comparison reveals that the introduction of oxygen-containing substituents, as seen in 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide, increases the molecular weight from approximately 288 to 304 grams per mole while adding hydrogen bonding capabilities through the ether linkage. This modification significantly alters the electronic distribution within the molecule and potentially affects its biological activity profile. The compound 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide has been characterized as a member of the benzamides class with a role as a mitogen-activated protein kinase inhibitor, demonstrating the biological relevance of structural modifications in this compound family.
More complex derivatives such as 4-amino-N-[3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide, with molecular formula C₂₂H₁₈N₆O and molecular weight of 382.4 grams per mole, illustrate how additional heterocyclic systems can be incorporated to create multi-target compounds with enhanced biological activities. The presence of both pyridine and pyrimidine rings in this derivative creates a more complex electronic environment and additional sites for molecular recognition.
The compound N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, with molecular formula C₁₉H₁₆ClN₃O and molecular weight of 337.8 grams per mole, demonstrates how halogen substitution can be employed to modulate the physicochemical properties of benzamide derivatives. The introduction of the chlorine atom not only affects the electronic properties of the aromatic system but also influences the compound's lipophilicity and potential for specific biological interactions.
Highly complex derivatives such as the compound with PubChem CID 4369496, identified as 4-[(4-methylpiperazin-1-yl)methyl]-N-[3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide, represent advanced structural modifications that incorporate multiple heterocyclic systems and demonstrate the synthetic versatility possible within the benzamide framework. With a molecular formula of C₂₈H₂₉N₇O and molecular weight of 479.6 grams per mole, this compound illustrates how complex multi-target agents can be developed from relatively simple benzamide starting points.
Properties
Molecular Formula |
C19H16N2O |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-phenyl-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16N2O/c22-19(21-14-18-8-4-5-13-20-18)17-11-9-16(10-12-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22) |
InChI Key |
GMNRCLYLNQMYQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs differ in substituents on the benzamide core, influencing solubility, molecular weight, and reactivity. A comparative analysis is provided in Table 1 .
Table 1: Structural and Physicochemical Comparison
Key Observations :
Spectroscopic Data
Table 2: NMR Chemical Shifts (δ, ppm) for Key Protons
Key Observations :
- Pyridyl protons resonate between δ 8.50–8.56 ppm, consistent across analogs .
- Aromatic protons in EWG-substituted compounds (e.g., JSF-2210) show downfield shifts due to deshielding .
- NH protons in secondary benzamides appear as broad signals near δ 9.35 ppm, while tertiary amides (e.g., 5m) lack NH signals .
Q & A
Q. What are the standard synthetic routes for 4-phenyl-N-(pyridin-2-ylmethyl)benzamide?
The synthesis typically involves multi-step organic reactions, including amide bond formation and functional group modifications. A common approach is:
Acylation of pyridin-2-ylmethylamine : React 4-phenylbenzoyl chloride with pyridin-2-ylmethylamine in anhydrous conditions (e.g., dichloromethane or THF) under nitrogen atmosphere.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Characterization : Confirm structure via -NMR (aromatic protons at δ 7.2–8.5 ppm) and mass spectrometry (expected molecular ion peak at m/z ~316) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key variables to optimize:
- Temperature : Lower temperatures (0–5°C) reduce side reactions during acylation .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance amine reactivity but may require post-reaction purification to remove traces .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes unreacted starting material .
Q. How should researchers address conflicting crystallographic data during structure determination?
Data Validation : Cross-check with SHELXL refinement parameters (e.g., R-factor ≤ 0.05) and hydrogen bonding networks .
Alternative Software : Compare results using Olex2 or PLATON to resolve ambiguities in electron density maps .
Complementary Techniques : Validate with -NMR (carbonyl carbon at δ ~168 ppm) and DFT calculations (e.g., B3LYP/6-31G* level) to model electronic structure .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in related benzamide derivatives?
Functional Group Variation :
- Replace the pyridine ring with imidazole (see ) to assess impact on receptor binding .
- Introduce electron-withdrawing groups (e.g., -NO) to modulate electronic properties .
Biological Assays :
Q. How can researchers mitigate impurities identified during synthesis?
Common impurities and solutions:
Q. What computational methods are suitable for predicting the compound’s electronic properties?
Density Functional Theory (DFT) :
- Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) using B3LYP functional to assess reactivity .
- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites.
Molecular Dynamics (MD) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
